molecular formula C19H18F3NO3S2 B2988326 (2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone CAS No. 2034458-41-6

(2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone

Cat. No.: B2988326
CAS No.: 2034458-41-6
M. Wt: 429.47
InChI Key: ZYIYEASYGOQMQN-UHFFFAOYSA-N
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Description

The compound (2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone features a complex architecture combining sulfur-containing heterocycles and fluorinated aromatic groups. Key structural attributes include:

  • 1,4-Thiazepan Core: A seven-membered ring containing sulfur and nitrogen atoms, oxidized to a sulfone (1,1-dioxido group), enhancing polarity and metabolic stability.
  • 2-Fluorophenyl Substituent: Attached to the thiazepan ring, this group likely improves binding affinity through hydrophobic and electronic interactions.
  • Difluoromethylthio-Phenyl Moiety: The (difluoromethyl)thio group (-SCF2H) on the phenyl ring contributes to lipophilicity and resistance to oxidative metabolism due to fluorine’s electronegativity.

Properties

IUPAC Name

[2-(difluoromethylsulfanyl)phenyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO3S2/c20-15-7-3-1-5-13(15)17-9-10-23(11-12-28(17,25)26)18(24)14-6-2-4-8-16(14)27-19(21)22/h1-8,17,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIYEASYGOQMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone , with the molecular formula C20H21F2NOS2C_{20}H_{21}F_2NOS_2 and a molecular weight of 393.51 g/mol, is a novel chemical entity that has garnered interest for its potential biological activities. The unique structural features of this compound, including the difluoromethylthio group and the thiazepan ring, suggest possible interactions with various biological targets.

Preliminary studies indicate that this compound may exhibit enzyme inhibition and receptor modulation :

  • Enzyme Inhibition : The difluoromethylthio group enhances metabolic stability and binding affinity to enzymes involved in metabolic pathways, potentially impacting cancer and inflammatory processes.
  • Receptor Modulation : The compound may interact with cell surface receptors, influencing cellular signaling pathways that are critical in disease states.

Anticancer Activity

Research has indicated that compounds with similar structural motifs have shown promising anticancer activity. A study published in PubChem suggests that derivatives of thiazepan compounds can inhibit tumor growth by targeting specific oncogenic pathways. The precise mechanism by which our compound operates remains to be fully elucidated, but its structural similarities to known anticancer agents warrant further investigation.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . Given the presence of sulfur and fluorine in its structure, it is plausible that this compound may exhibit similar properties.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 ValueReference
Compound ACOX Inhibition0.1 µM
Compound BLeukotriene Synthesis0.4 µM
Our CompoundPotential InhibitorTBDCurrent Study

Comparison with Similar Compounds

Structural Analog 1: 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Key Features :

  • Triazole Core : A 1,2,4-triazole ring with a thioether linkage.
  • Sulfonyl Group : Phenylsulfonyl substituent increases polarity.
  • Fluorinated Aromatic Rings : 2,4-Difluorophenyl and phenyl groups enhance lipophilicity and target binding.

Comparison with Target Compound :

Parameter Target Compound Triazole Derivative
Core Structure 1,4-Thiazepan (7-membered) 1,2,4-Triazole (5-membered)
Sulfur Functionality Sulfone (-SO2) + thioether (-SCF2H) Sulfonyl (-SO2) + thioether (-S-)
Fluorine Atoms 3 (2-fluorophenyl + SCF2H) 2 (2,4-difluorophenyl)
Synthetic Route Likely involves cyclization and sulfonation Sodium ethoxide-mediated nucleophilic substitution

Functional Implications :

  • The triazole derivative’s smaller ring system may confer higher metabolic lability compared to the thiazepan core, which benefits from sulfone stabilization.
  • Both compounds utilize fluorinated aryl groups for enhanced binding, but the target’s difluoromethylthio group offers unique steric and electronic properties.

Structural Analog 2: (4-Ethylphenyl)[7-fluoro-1,1-dioxido-4-(3-methylphenyl)-4H-benzo[b][1,4]thiazin-2-yl]methanone

Key Features :

  • Benzothiazine Core : A fused bicyclic system with a sulfone group.
  • Fluorine and Ethyl Substituents : 7-Fluoro and 4-ethylphenyl groups modulate solubility and target interactions.

Comparison with Target Compound :

Parameter Target Compound Benzothiazine Derivative
Core Structure Monocyclic 1,4-thiazepan Fused bicyclic benzo[b][1,4]thiazine
Sulfur Functionality Sulfone (-SO2) Sulfone (-SO2)
Fluorine Atoms 3 1 (7-fluoro)
Lipophilicity Modifiers Difluoromethylthio (-SCF2H) Ethyl (-CH2CH3) + methylphenyl

Functional Implications :

  • The benzothiazine’s fused ring system may improve planar stacking interactions with aromatic protein residues, whereas the thiazepan’s flexibility could enhance conformational adaptability.
  • The ethyl group in increases lipophilicity but lacks the electronic effects of fluorine in the target compound’s SCF2H group.

Physicochemical Trends

Property Target Compound Triazole Benzothiazine
Molecular Weight ~450 g/mol ~500 g/mol ~420 g/mol
Calculated logP ~3.5 ~4.2 ~3.8
Aqueous Solubility Moderate (sulfone) Low (bulky aryl) Moderate (ethyl)
Metabolic Stability High (fluorine) Moderate High (sulfone)

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